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molecular formula C18H16O6 B8627748 Methyl 2-(4-Methoxybenzoyl)-4,5-methylenedioxyphenylacetate CAS No. 197369-11-2

Methyl 2-(4-Methoxybenzoyl)-4,5-methylenedioxyphenylacetate

Cat. No. B8627748
M. Wt: 328.3 g/mol
InChI Key: NGXNADOTFBPSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891871

Procedure details

The title compound was prepared from methyl 3,4-methylenedioxyphenylacetate (244 mg, 1.26 mmol) in CH2Cl2 (5 mL), SnCl4 (1.0M solution in CH2Cl2 ; 2.5 mL 2.5 mmol) and 4-anisoyl chloride (220 μL, 1.62 mmol) as a white solid (110 mg, 27%). 1H NMR (CDCl3) 7.78 (d, 2H, J=8.6), 6.93 (d, 2H, J=8.6), 6.86 (s, 1H), 6.83 (s, 1H), 6.03 (s, 2H), 3.88 (s, 3H), 3.75 (s, 2H), 3.59 (s, 3H).
Quantity
244 mg
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:3]=2[O:2]1.Cl[Sn](Cl)(Cl)Cl.[C:20](Cl)(=[O:29])[C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=1>C(Cl)Cl>[CH3:28][O:27][C:24]1[CH:25]=[CH:26][C:21]([C:20]([C:6]2[CH:7]=[C:8]3[O:9][CH2:1][O:2][C:3]3=[CH:4][C:5]=2[CH2:10][C:11]([O:13][CH3:14])=[O:12])=[O:29])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CC(=O)OC
Name
SnCl4
Quantity
2.5 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
220 μL
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=C(C=C3C(=C2)OCO3)CC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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